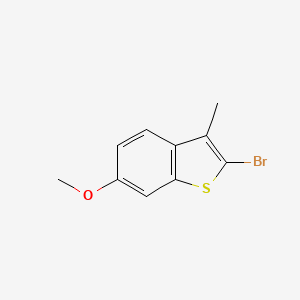
2-Bromo-3-methyl-1-benzothiophen-6-yl methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-methyl-1-benzothiophen-6-yl methyl ether is a chemical compound with the molecular formula C10H9BrOS It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom in its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methyl-1-benzothiophen-6-yl methyl ether typically involves the bromination of 3-methyl-1-benzothiophene followed by the introduction of a methyl ether group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination at the desired position. The reaction conditions often include a solvent such as dichloromethane and a temperature control to ensure the reaction proceeds efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-methyl-1-benzothiophen-6-yl methyl ether can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the oxidation state of the sulfur atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield 2-methoxy-3-methyl-1-benzothiophene derivatives .
Aplicaciones Científicas De Investigación
2-Bromo-3-methyl-1-benzothiophen-6-yl methyl ether has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and anti-cancer compounds.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: Researchers use this compound to study the interactions of sulfur-containing heterocycles with biological targets, which can lead to the discovery of new drugs.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-methyl-1-benzothiophen-6-yl methyl ether involves its interaction with specific molecular targets. The bromine atom and the sulfur-containing benzothiophene ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-3-methylbenzothiophene: Lacks the methyl ether group but shares the core structure.
3-Methyl-1-benzothiophene: Lacks the bromine atom and the methyl ether group.
2-Methyl-1-benzothiophene: Similar structure but with a methyl group instead of a bromine atom.
Uniqueness
2-Bromo-3-methyl-1-benzothiophen-6-yl methyl ether is unique due to the presence of both the bromine atom and the methyl ether group. This combination enhances its reactivity and potential for further functionalization, making it a valuable intermediate in synthetic chemistry .
Propiedades
Número CAS |
27514-01-8 |
|---|---|
Fórmula molecular |
C10H9BrOS |
Peso molecular |
257.15 g/mol |
Nombre IUPAC |
2-bromo-6-methoxy-3-methyl-1-benzothiophene |
InChI |
InChI=1S/C10H9BrOS/c1-6-8-4-3-7(12-2)5-9(8)13-10(6)11/h3-5H,1-2H3 |
Clave InChI |
KXPDHNSVUQCNQT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC2=C1C=CC(=C2)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 3-(2-methoxy-2-oxoethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13988908.png)
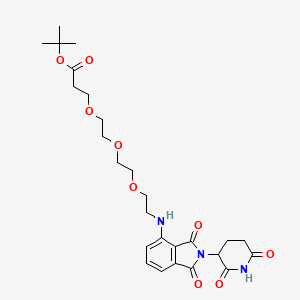


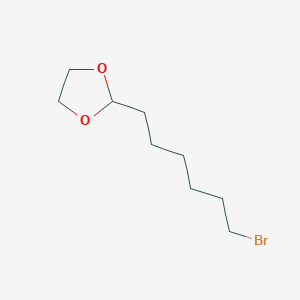
![N-benzyl-2H-triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13988920.png)
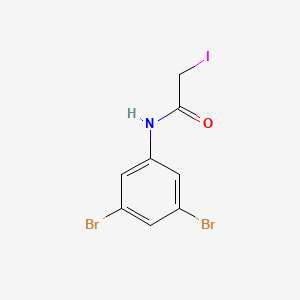




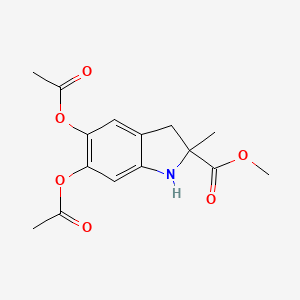
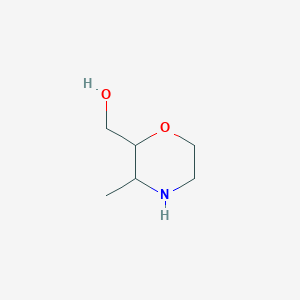
![5-[(2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanylmethyl]-1H-pyrimidine-2,4-dione](/img/structure/B13988980.png)
